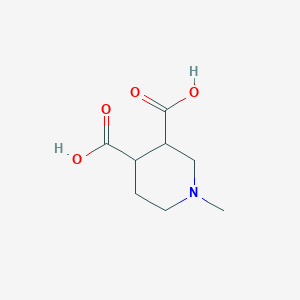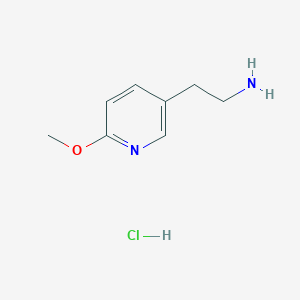
1-Methylpiperidine-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidine-3,4-dicarboxylic acid is a heterocyclic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of two carboxylic acid groups at the 3 and 4 positions and a methyl group at the 1 position. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylpiperidine-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methylpiperidine with maleic anhydride followed by hydrolysis can yield the desired compound. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously removed, reducing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpiperidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups such as esters or amides. Reagents like thionyl chloride or phosphorus pentachloride are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Applications De Recherche Scientifique
1-Methylpiperidine-3,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-methylpiperidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with only one nitrogen atom and no carboxylic acid groups.
1-Methylpiperidine-4-carboxylic acid: Similar structure but with only one carboxylic acid group.
Pyridine: A six-membered ring with one nitrogen atom but no carboxylic acid groups.
Uniqueness
1-Methylpiperidine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and pharmaceutical applications, offering versatility in synthesis and potential biological activities.
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1-methylpiperidine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-9-3-2-5(7(10)11)6(4-9)8(12)13/h5-6H,2-4H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
PORXLSYPLHDDAK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C(C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)




![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)

![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)


![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)
![Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-](/img/structure/B11906787.png)

![8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906795.png)
